

Discovery and development of TIS108

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Compound of Interest

Compound Name: TIS108

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An In-depth Technical Guide to **TIS108**: A Specific Inhibitor of Strigolactone Biosynthesis

Introduction

TIS108 is a triazole-type chemical inhibitor specifically designed to target strigolactone (SL) biosynthesis in plants.[1][2][3] Strigolactones are a class of plant hormones that play a crucial role in various aspects of plant development, including the suppression of shoot branching and the regulation of root architecture.[1][4] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[4] The development of specific inhibitors like **TIS108** provides a powerful chemical tool for researchers to study the physiological functions of strigolactones and to potentially develop novel agricultural applications.[1][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of **TIS108**.

Discovery and Development

The development of **TIS108** stemmed from research on triazole derivatives, a class of compounds known to inhibit cytochrome P450 monooxygenases, which are involved in the biosynthesis of various plant hormones.[5] An initial lead compound, TIS13, was identified as an SL biosynthesis inhibitor but exhibited side effects at higher concentrations, including growth retardation in rice seedlings.[4][5]

To create a more specific and potent inhibitor, a structure-activity relationship study of TIS13 was conducted.[5] This led to the synthesis of **TIS108**, a derivative that demonstrated a significantly higher potency in reducing SL levels while showing minimal impact on plant growth, such as dwarfism.[5][6] Specifically, **TIS108** was found to be approximately 100-fold

more active in reducing the levels of 2'-epi-5-deoxystrigol (epi-5DS), a major strigolactone in rice, compared to TIS13.[6]

Mechanism of Action

TIS108 functions as a specific inhibitor of MAX1, a cytochrome P450 enzyme that is a key component of the strigolactone biosynthesis pathway.[5][7] The proposed pathway for SL biosynthesis begins with β -carotene and involves the sequential action of several enzymes, including D27, CCD7, and CCD8, to produce carlactone.[1] MAX1 is then responsible for converting carlactone into subsequent intermediates and ultimately into bioactive strigolactones.[1][7] The triazole moiety within the **TIS108** structure is thought to bind to the heme iron of the P450 enzyme, thereby blocking its catalytic activity.[7]

By inhibiting MAX1, **TIS108** effectively reduces the endogenous levels of strigolactones in plants.[5][7] This inhibition leads to a phenotype characteristic of SL-deficient mutants, including increased shoot branching and suppressed root hair elongation.[1][2] Furthermore, the application of **TIS108** has been shown to induce a feedback mechanism, upregulating the expression of earlier genes in the SL biosynthesis pathway, such as MAX3 and MAX4.[1][2]

Quantitative Data

The effects of **TIS108** have been quantified in various studies, primarily in the model plant *Arabidopsis thaliana* and in rice (*Oryza sativa*). The following tables summarize key quantitative findings.

Table 1: Effect of **TIS108** on Strigolactone Levels in Rice

Treatment Concentration	2'-epi-5-deoxystrigol (epi-5DS) Level in Roots (relative to control)	2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates (relative to control)
10 nM	Significantly Reduced	Significantly Reduced
100 nM	Strongly Reduced	Strongly Reduced

Data synthesized from Ito et al., 2011.[5]

Table 2: Phenotypic Effects of **TIS108** on *Arabidopsis thaliana*

Treatment	Number of Rosette Branches	Root Hair Length
Control (0 μ M TIS108)	Baseline	Normal
1-3 μ M TIS108	Increased (dose-dependent)	Suppressed
3 μ M TIS108 + 5 μ M GR24	Reverted to wild-type	Rescued

GR24 is a synthetic strigolactone analog. Data synthesized from Ito et al., 2013.[\[1\]](#)

Table 3: Effect of **TIS108** on Gene Expression in *Arabidopsis thaliana* Roots

Gene	Function in SL Pathway	Relative mRNA Expression Level (TIS108-treated vs. Control)
MAX3	Biosynthesis (CCD7)	Upregulated
MAX4	Biosynthesis (CCD8)	Upregulated
MAX2	Signaling (F-box protein)	No significant change

Data synthesized from Ito et al., 2013.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **TIS108**.

Plant Growth and Chemical Treatment

- Arabidopsis thaliana:** Seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar plates. For branching analysis, seedlings are transferred to soil pots and grown under long-day conditions (16 hours light / 8 hours dark) at 22°C. **TIS108** is applied by adding it to the hydroponic culture solution or by drenching the soil.[\[1\]](#)[\[8\]](#)

- Rice (*Oryza sativa*): Seeds are germinated and grown hydroponically in a nutrient solution. For analysis of root exudates, seedlings are grown in a solution with or without **TIS108** for a specified period.[\[5\]](#)

Phenotypic Analysis

- Shoot Branching: The number of primary rosette branches is counted at a specific developmental stage (e.g., after a certain number of weeks of growth).[\[1\]](#)
- Root Hair Elongation: Seedlings are grown on vertical agar plates containing different concentrations of **TIS108**. The length of root hairs in a specific region of the primary root is measured using a microscope equipped with a micrometer.[\[1\]](#)

Strigolactone Quantification

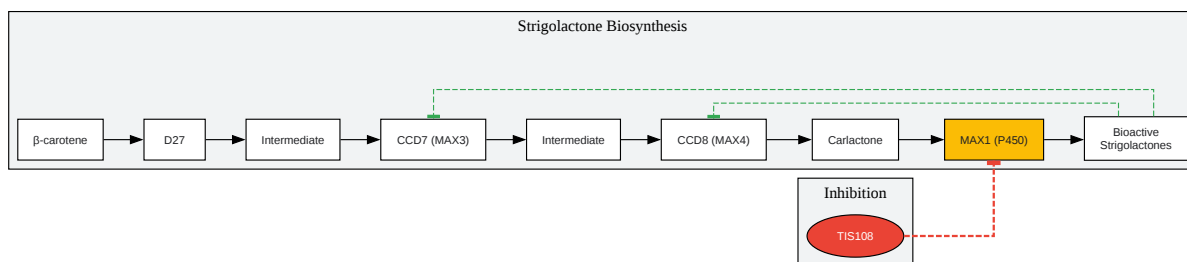
- Extraction: Endogenous strigolactones are extracted from plant tissues (e.g., roots) or root exudates using an organic solvent such as ethyl acetate.
- Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific strigolactones, such as 2'-epi-5-deoxystigol (epi-5DS).[\[5\]](#)

Gene Expression Analysis

- RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues (e.g., roots) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
- Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target genes (e.g., MAX3, MAX4, MAX2) are determined by qRT-PCR using gene-specific primers. A housekeeping gene (e.g., UBC) is used as an internal control for normalization.[\[1\]](#)

Visualizations

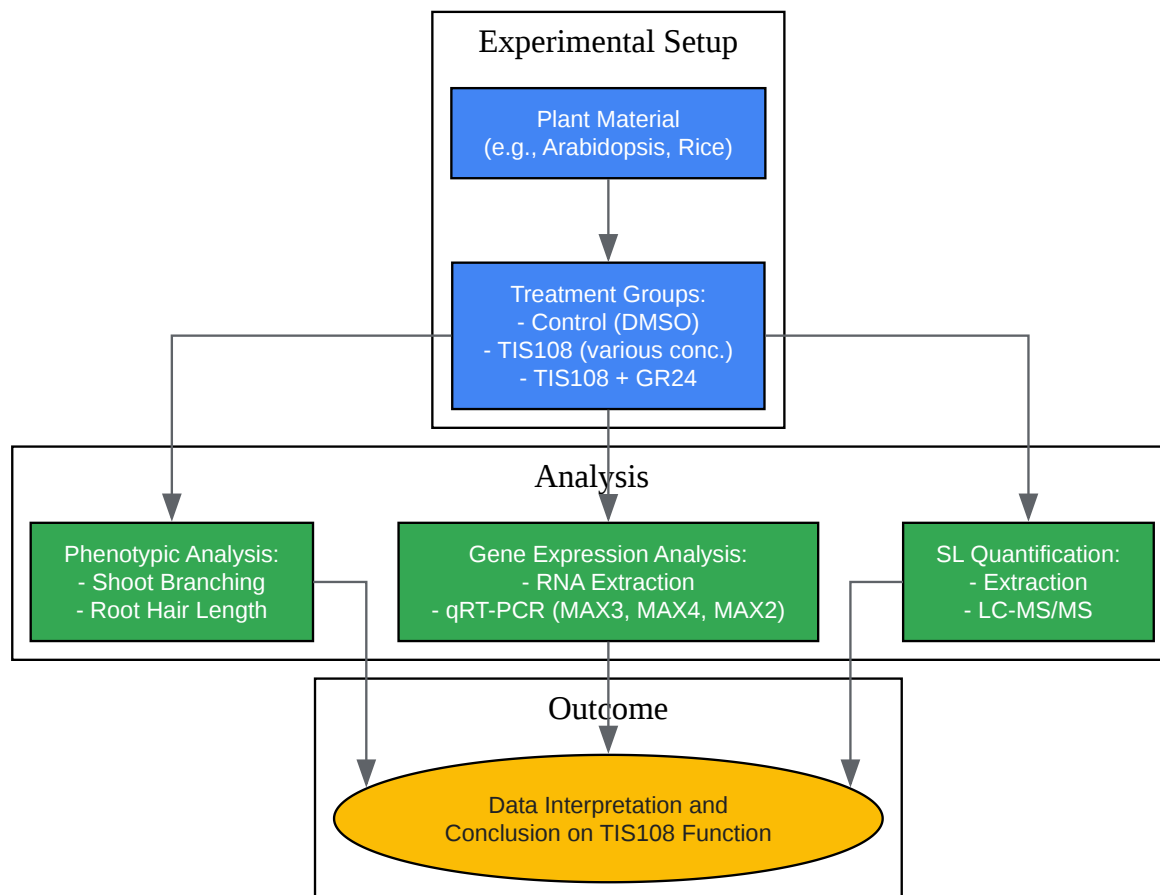
Signaling Pathway



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Caption: Strigolactone biosynthesis pathway and the inhibitory action of **TIS108** on MAX1.

Experimental Workflow



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Caption: Workflow for evaluating the effects of **TIS108** on plant physiology and gene expression.

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